molecular formula C25H25NO5 B10783684 dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Cat. No.: B10783684
M. Wt: 419.5 g/mol
InChI Key: UFPINDDCTUCUSA-CMAULLTDSA-N
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Description

Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with significant implications in various scientific fields. Its unique structure, containing a bicyclo[2.2.1]hepta-2,5-diene core, makes it a subject of interest for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Starting Materials

    • Start with aniline and p-toluidine as primary materials.

    • React aniline with acetic anhydride to form N-acetylaniline.

    • Perform Friedel-Crafts acylation with p-toluidine to produce a substituted benzophenone.

  • Formation of the Bicyclic Core

    • Utilize a Diels-Alder reaction between a substituted benzophenone and cyclopentadiene.

    • Employ catalysts like AlCl3 and maintain temperatures around 0-5°C.

  • Final Esterification

    • Convert the diene product to the ester using dimethyl sulfate and a base like NaH.

Industrial Production Methods

  • Scale-up involves high-pressure reactors for the Diels-Alder step.

  • Continuous flow reactors optimize the esterification process, ensuring a high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Converts the diene into epoxides using reagents like mCPBA.

    • Forms highly reactive intermediates suitable for further modifications.

  • Reduction

    • Use of LiAlH4 reduces ester groups to corresponding alcohols.

    • Hydrogenation under Pd/C catalyst converts alkenes to alkanes.

  • Substitution

    • Halogenation of the aromatic ring using Br2/FeBr3 leads to halogenated derivatives.

    • Nitration reactions involve HNO3/H2SO4 to add nitro groups to the aromatic ring.

Common Reagents and Conditions

  • Oxidation: mCPBA, mild temperatures (0-5°C).

  • Reduction: LiAlH4 in anhydrous ether.

  • Substitution: Br2/FeBr3 under room temperature conditions.

Major Products

  • Epoxides from oxidation reactions.

  • Alcohols from reduction reactions.

  • Halogenated and nitrated derivatives from substitution reactions.

Scientific Research Applications

Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate plays a pivotal role in:

  • Chemistry: : As a versatile intermediate for synthesizing complex molecules.

  • Biology: : Studying enzyme interactions and receptor binding due to its bicyclic structure.

  • Medicine: : Potential use in developing therapeutic agents for neurodegenerative diseases.

  • Industry: : Application in designing advanced materials with specific mechanical properties.

Mechanism of Action

The compound interacts with molecular targets through:

  • Enzymatic Pathways: : Inhibits enzymes by binding to active sites, altering their conformation.

  • Receptor Binding: : Mimics natural ligands, modulating receptor activity in cells.

  • Cellular Pathways: : Involves in signaling cascades affecting gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,3-dicarboxylate derivatives.

  • Bicyclo[2.2.1]heptane-based compounds.

Unique Features

  • Structural Uniqueness: : The combination of an anilino group with a methylphenyl substituent.

  • Reactivity: : Enhanced due to the strain in the bicyclic system, making it a valuable synthetic intermediate.

  • Versatility: : Extensive applications ranging from medicinal chemistry to material science.

Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate stands out in its field for these reasons, making it a topic of significant research and industrial interest.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

InChI

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20-,25?/m0/s1

InChI Key

UFPINDDCTUCUSA-CMAULLTDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4

Origin of Product

United States

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